

An In-depth Technical Guide to 2-Nitro-1-butanol (C₄H₉NO₃)

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Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-1-butanol, with the molecular formula C₄H₉NO₃, is a versatile nitroalkanol of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group, makes it a valuable building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of **2-Nitro-1-butanol**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its critical role as an intermediate in pharmaceutical manufacturing. A particular focus is placed on its application in the synthesis of the anti-tuberculosis drug, ethambutol. This document also covers the analytical characterization and safety considerations for this compound, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

2-Nitro-1-butanol is a colorless to clear amber liquid.^{[1][2][3]} It is soluble in water and denser than it.^{[1][2]} A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Nitro-1-butanol**

Property	Value	Source(s)
Molecular Formula	C4H9NO3	[1][4][5]
Molecular Weight	119.12 g/mol	[1][4][5]
Melting Point	-47 °C (-53 °F)	[1][2][5]
Boiling Point	105 °C at 10 mmHg	[1]
Density	1.1332 g/cm ³ at 25 °C	[1][2]
Flash Point	> 93.3 °C (> 200 °F)	[1]
Solubility in Water	10 to 50 mg/mL at 18 °C	[1]
pKa (Predicted)	7.46 ± 0.13	[2]
Refractive Index	1.446	[5]
CAS Number	609-31-4	[1][4][5]

Synthesis of 2-Nitro-1-butanol via Henry Reaction

The primary method for synthesizing **2-Nitro-1-butanol** is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (1-nitropropane) and an aldehyde (formaldehyde).[6][7]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Nitro-1-butanol

This protocol is adapted from a patented procedure for the condensation of 1-nitropropane and formaldehyde.[6]

Materials:

- 1-nitropropane
- Formaldehyde (30% aqueous solution)
- Trimethylbenzylammonium hydroxide ("Triton B", 40% solution) or Triethylamine

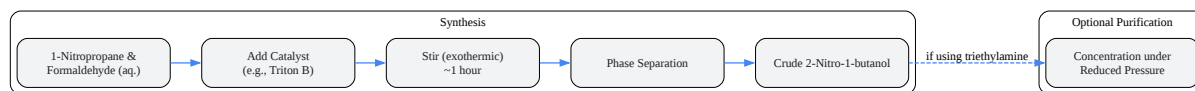
- Methanol (for hydrogenation step)
- Raney nickel catalyst (for hydrogenation step)
- Carbon dioxide (for neutralization)
- Apparatus for distillation under reduced pressure

Procedure:

- In a suitable reaction vessel equipped with a stirrer, combine 1-nitropropane (0.46 moles) and a 30% aqueous solution of formaldehyde (0.46 moles).
- To this mixture, add a catalytic amount of a 40% solution of trimethylbenzylammonium hydroxide (e.g., 2 ml) while stirring.^[6] The reaction is exothermic.
- Continue stirring for approximately 1 hour. After the exothermic reaction subsides, cease stirring and allow the layers to separate.
- The lower phase, consisting of **2-Nitro-1-butanol**, can be separated and used directly in the subsequent hydrogenation step.^[6]
- Alternatively, the reaction can be carried out with triethylamine as the catalyst at a temperature between 30-35 °C with stirring for an extended period (e.g., 48 hours).^[6]
- Following the reaction with triethylamine, the mixture can be concentrated by heating at 50-60 °C under reduced pressure (50-100 Torr) to remove excess reactants and water.^[6]

Yield: While specific yields for the synthesis of **2-Nitro-1-butanol** are not detailed in the provided search results, the subsequent reduction to 2-amino-n-butanol is reported with an overall yield of 62% based on the starting 1-nitropropane.^[6]

Experimental Workflow: Synthesis and Isolation



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Workflow for the synthesis of **2-Nitro-1-butanol**.

Key Chemical Transformations: Reduction to 2-Amino-1-butanol

A pivotal reaction of **2-Nitro-1-butanol** in the context of drug development is the reduction of its nitro group to a primary amine, yielding 2-amino-1-butanol. This transformation is typically achieved through catalytic hydrogenation.[6][8]

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-1-butanol

This protocol is based on a patented procedure for the synthesis of 2-amino-n-butanol.[6]

Materials:

- Crude **2-Nitro-1-butanol**
- Methanol
- Raney nickel
- Hydrogen gas
- Nitrogen gas (optional, for mixture with hydrogen)
- Carbon dioxide

- Apparatus for hydrogenation under pressure
- Apparatus for distillation

Procedure:

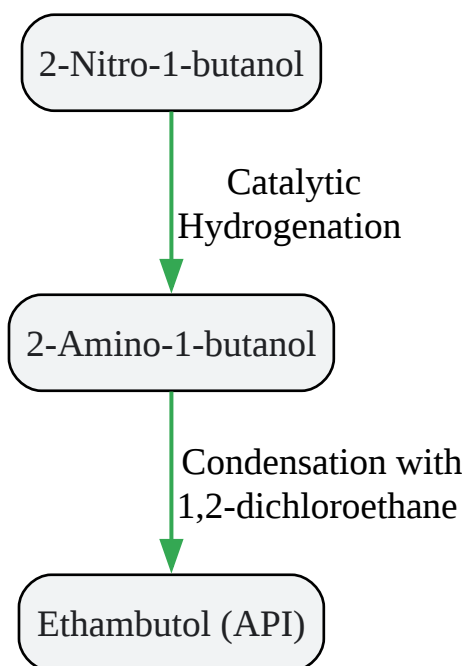
- Dissolve the crude **2-Nitro-1-butanol** in an equal volume of methanol in a high-pressure reactor.
- Add Raney nickel catalyst (approximately 5g for a 0.46 mole scale reaction).
- Introduce an equivalent of carbon dioxide to neutralize the reaction mixture.^[6]
- Pressurize the reactor with a mixture of hydrogen (85%) and nitrogen (15%) to a pressure of 10 bars.^[6]
- Maintain the reaction temperature below 70 °C and stir until the absorption of hydrogen ceases.
- After the reaction is complete, cool the reactor and carefully filter to remove the Raney nickel catalyst.
- The filtrate, containing 2-amino-1-butanol, is then concentrated and purified by distillation under reduced pressure.

Yield: A yield of 62% for 2-amino-n-butanol, based on the initial amount of 1-nitropropane, has been reported.^[6]

Application in Drug Development: Synthesis of Ethambutol

2-Nitro-1-butanol is a crucial intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis.^{[2][3]} The synthesis involves the reduction of **2-Nitro-1-butanol** to 2-amino-1-butanol, which is then reacted with 1,2-dichloroethane to form Ethambutol.^[2]

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)



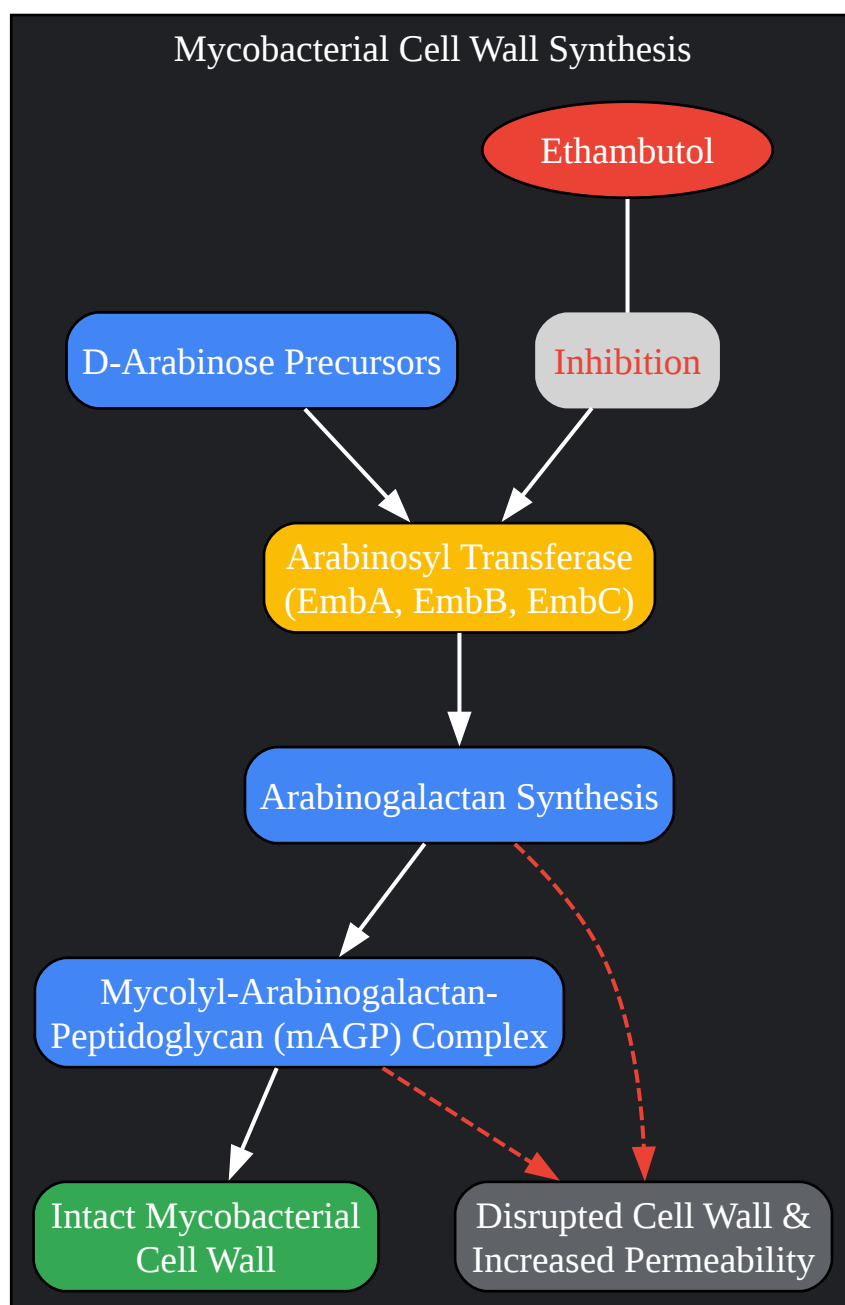
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Synthetic pathway from **2-Nitro-1-butanol** to Ethambutol.

Biological Significance: Mechanism of Action of Ethambutol

While **2-Nitro-1-butanol** itself is not the active pharmacological agent, its derivative, Ethambutol, has a well-defined mechanism of action. Ethambutol inhibits the enzyme arabinosyl transferase, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][2][3][4][9] This disruption of cell wall synthesis leads to increased permeability and inhibits bacterial growth, exerting a bacteriostatic effect.[2][3][4]

Signaling Pathway: Disruption of Mycobacterial Cell Wall Synthesis by Ethambutol



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Mechanism of action of Ethambutol.

Analytical Characterization

The identity and purity of **2-Nitro-1-butanol** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Nitro-1-butanol**

Technique	Data Source	Key Features
^1H NMR	SpectraBase[10]	Data available, specific shifts require access to the database.
^{13}C NMR	ChemicalBook[11], PubChem[12]	Data available, specific shifts require access to the database.
IR Spectroscopy	ChemicalBook[13], SpectraBase[14][15]	Characteristic peaks for O-H, C-H, and N-O stretching are expected.
Mass Spectrometry	NIST WebBook[16]	Molecular ion peak and fragmentation pattern consistent with the structure.

Safety and Handling

2-Nitro-1-butanol is considered probably combustible.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Nitro-1-butanol is a valuable chemical intermediate with well-defined properties and synthetic utility. Its primary significance in the pharmaceutical industry lies in its role as a precursor to the anti-tuberculosis drug Ethambutol. The synthetic pathway, involving a Henry reaction followed by catalytic hydrogenation, is a robust process. Understanding the chemical properties, reaction protocols, and biological context of this compound is essential for researchers and professionals engaged in organic synthesis and drug development. This guide provides a foundational resource to support these endeavors.

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References

- 1. droracle.ai [droracle.ai]
- 2. bocsci.com [bocsci.com]
- 3. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]
- 4. Ethambutol - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 2-NITRO-1-BUTANOL(609-31-4) ¹³C NMR spectrum [chemicalbook.com]
- 12. 2-Nitro-1-butanol | C₄H₉NO₃ | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-NITRO-1-BUTANOL(609-31-4) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 1-Butanol, 2-nitro- [webbook.nist.gov]
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